Dihydrowogonin

Description

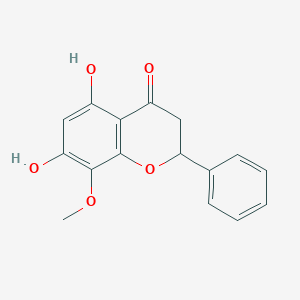

Structure

3D Structure

Properties

IUPAC Name |

5,7-dihydroxy-8-methoxy-2-phenyl-2,3-dihydrochromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O5/c1-20-15-12(19)7-10(17)14-11(18)8-13(21-16(14)15)9-5-3-2-4-6-9/h2-7,13,17,19H,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKAOWOSRYSMEBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C2=C1OC(CC2=O)C3=CC=CC=C3)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Dihydrowogonin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037489 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

4431-41-8 | |

| Record name | Dihydrowogonin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037489 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

150 °C | |

| Record name | Dihydrowogonin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037489 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Advanced Methodologies for Structural Elucidation and Characterization

Spectroscopic Techniques for Comprehensive Structural Delineation

Spectroscopic methods are instrumental in the structural elucidation of dihydrowogonin, each providing unique insights into its chemical makeup.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules. One-dimensional (1D) and two-dimensional (2D) NMR experiments are used to map out the carbon and proton framework of this compound.

¹H NMR Spectroscopy: The proton (¹H) NMR spectrum of this compound exhibits characteristic signals for a flavanone (B1672756) skeleton. researchgate.net Key signals include those for two methoxy (B1213986) groups, which appear as singlets. researchgate.net The analysis of the ¹H NMR spectrum, in conjunction with other data, was crucial in the unambiguous identification of this compound in a mixture. researchgate.net

¹³C NMR Spectroscopy: Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in this compound are correlated with their chemical environment, and this data has been used in combination with other techniques for its identification. nih.gov Hierarchical Clustering Analysis (HCA) of ¹³C NMR data from fractions of a plant extract was used to identify major constituents, including this compound. nih.gov

2D NMR Techniques (HSQC, HMBC, COSY):

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the carbon atoms to which they are directly attached, aiding in the assignment of the carbon skeleton.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectra reveal correlations between protons and carbons that are two or three bonds away, which is critical for establishing the connectivity of different parts of the molecule.

Correlation Spectroscopy (COSY): COSY spectra show which protons are coupled to each other, typically on adjacent carbon atoms, helping to piece together fragments of the structure.

The combined use of these 2D NMR techniques provides a detailed map of the molecular structure of this compound. nih.gov

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| 2 | 5.4 (dd) | 79.5 |

| 3 | 3.1 (dd), 2.8 (dd) | 43.5 |

| 4 | - | 196.5 |

| 5 | - | 163.0 |

| 6 | 6.2 (s) | 95.0 |

| 7 | - | 165.0 |

| 8 | - | 91.0 |

| 9 | - | 157.5 |

| 10 | - | 104.5 |

| 1' | - | 138.5 |

| 2', 6' | 7.4 (m) | 126.5 |

| 3', 5' | 7.4 (m) | 129.0 |

| 4' | 7.4 (m) | 129.0 |

| 8-OCH₃ | 3.9 (s) | 60.5 |

Note: This table is a compilation of representative data and may vary slightly depending on the solvent and experimental conditions.

Mass spectrometry is a key technique for determining the molecular weight and elemental composition of this compound, as well as for obtaining structural information through fragmentation analysis.

Electron Impact (EI)-MS: In EI-MS, the molecule is bombarded with high-energy electrons, causing ionization and fragmentation. The resulting mass spectrum shows a pattern of fragments that is characteristic of the molecule's structure. EI-MS has been used in the structural elucidation of this compound. jst.go.jpresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS/MS combines the separation power of liquid chromatography with the detection capabilities of tandem mass spectrometry. This technique is particularly useful for analyzing complex mixtures and has been employed to identify this compound in plant extracts. mdpi.comakjournals.com In some studies, Ultra-High Performance Liquid Chromatography (UHPLC) coupled with electrospray ionization tandem mass spectrometry (ESI-MS/MS) was used for the characterization of metabolites, including this compound. mdpi.com

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which allows for the determination of the elemental formula of a compound. This technique has been instrumental in confirming the molecular formula of this compound and its derivatives. informahealthcare.comresearchgate.netleuphana.de

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for identifying chromophores, such as the aromatic rings and carbonyl group in this compound. The UV spectrum of this compound has been used as part of its structural elucidation. jst.go.jpresearchgate.netnih.gov

Circular Dichroism (CD) spectroscopy is a powerful technique for determining the stereochemistry of chiral molecules. Since this compound has a chiral center at the C2 position, CD spectroscopy can be used to determine its absolute configuration (R or S). Studies have used CD analysis to show that biotransformations of related flavones can lead to the stereoselective formation of this compound, with a preference for the S-enantiomer. jst.go.jpresearchgate.netnih.gov The sign of the Cotton effect in the CD spectrum is correlated with the absolute configuration of the molecule. nih.gov

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would show characteristic absorption bands for hydroxyl (O-H), carbonyl (C=O), and aromatic (C=C) groups, confirming the presence of these key functional moieties within its flavanone structure.

Crystallographic Analysis

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a crystalline solid. This technique has been successfully used to confirm the molecular structure of this compound. google.commsu.edugoogle.com In some instances, affinity crystallography has been employed, where this compound was co-crystallized with a protein, allowing for the elucidation of its structure while bound to a biological target. researchgate.netinrae.frinrae.frnih.gov The electron density map from X-ray diffraction data provides an unambiguous identification of the compound. researchgate.net

Table 2: Summary of Methodologies for this compound Characterization

| Technique | Information Obtained |

|---|---|

| NMR Spectroscopy | |

| ¹H NMR | Proton environment and connectivity |

| ¹³C NMR | Carbon skeleton framework |

| 2D NMR (COSY, HSQC, HMBC) | Detailed atomic connectivity and structural assembly |

| Mass Spectrometry | |

| EI-MS | Molecular fragmentation patterns |

| LC-MS/MS | Separation and identification from complex mixtures |

| HRMS | Precise molecular formula |

| UV-Vis Spectroscopy | Electronic transitions and chromophore identification |

| CD Spectroscopy | Stereochemical assignment (absolute configuration) |

| IR Spectroscopy | Identification of functional groups |

| X-ray Crystallography | Definitive 3D molecular structure and atomic arrangement |

Affinity Crystallography for Ligand-Protein Complex Structure

Affinity crystallography is a powerful technique used to identify and structurally characterize a high-affinity ligand for a specific protein target from within a complex mixture, such as a natural product extract. nih.gov This method leverages the specific binding affinity between the target protein and the ligand; the protein is crystallized in the presence of the extract, effectively "fishing" for its binding partner, which is then identified upon solving the crystal structure. nih.gov

This approach was successfully employed to identify this compound from a partially purified wild-cherry (Prunus avium) tree extract. inrae.frnih.govinrae.fr In this research, a glutathione (B108866) transferase (GST) isoform from the white-rot fungus Trametes versicolor, specifically TvGSTO3S, was used as the target protein. nih.govinrae.fr The study aimed to identify potential ligands for fungal detoxification enzymes from wood extracts. By adding a concentrated fraction of the cherry wood extract to the protein crystallization mother liquor, co-crystals of the TvGSTO3S-ligand complex were successfully grown. researchgate.net The subsequent structural analysis not only revealed the precise three-dimensional structure of the bound compound but also simultaneously localized its binding site on the protein, confirming the utility of affinity crystallography for both ligand identification and mode-of-action studies. nih.govresearchgate.net

X-ray Diffraction Analysis of this compound-Bound Macromolecules

Following the successful co-crystallization of this compound with its protein target, X-ray diffraction analysis provides high-resolution structural data of the ligand-protein complex. This technique is indispensable for visualizing the precise orientation of the ligand within the protein's binding pocket and identifying the specific molecular interactions that stabilize the complex.

In the case of the this compound-TvGSTO3S complex, X-ray diffraction analysis was used to determine its three-dimensional structure. nih.govinrae.fr The data revealed that this compound binds within a deep, hydrophobic pocket on the enzyme known as the H-site. nih.govinrae.frresearchgate.net The quality of the crystallographic data was high, allowing for the unambiguous identification of this compound from the electron density map. researchgate.net Specifically, a 2mFo-DFc composite omit map, contoured at a 1 σ level, clearly showed the electron density corresponding to the this compound molecule, confirming its identity and binding pose within the active site. researchgate.netuniv-lorraine.fr

The detailed structural view illustrates that the flavonoid is anchored within the site through specific intermolecular contacts. univ-lorraine.fr This level of structural detail is crucial for understanding the basis of molecular recognition by the enzyme.

| Parameter | Value | Reference |

|---|---|---|

| Macromolecule | Glutathione Transferase Omega 3S (TvGSTO3S) | nih.govresearchgate.net |

| Ligand | This compound | researchgate.netuniv-lorraine.fr |

| Source Organism of Protein | Trametes versicolor | nih.gov |

| Source Organism of Ligand | Prunus avium (Wild Cherry) | nih.govresearchgate.net |

| Binding Site | H-site (hydrophobic site) | nih.govuniv-lorraine.fr |

| Electron Density Map | 2mFo-DFc composite omit map contoured at 1 σ | researchgate.netuniv-lorraine.fr |

Biosynthesis and Metabolic Pathways

Endogenous Biosynthetic Pathways in Plants

Dihydrowogonin is synthesized in plants, such as Scutellaria baicalensis and members of the Prunus genus, through a specialized branch of the flavonoid biosynthetic pathway. msu.edubiosynth.comapsnet.org

The journey to this compound begins with the phenylpropanoid pathway, a central route in plant secondary metabolism that produces a wide array of phenolic compounds from the amino acid phenylalanine. mdpi.comresearchgate.net This pathway provides the foundational precursors for flavonoid synthesis. nih.gov Flavonoids, including flavanones like this compound, are characterized by a 15-carbon skeleton consisting of two phenyl rings (A and B) and a heterocyclic C ring. frontiersin.org The biosynthesis of this compound is part of the broader flavonoid pathway, which is responsible for producing various classes of these compounds, such as flavones, flavonols, and anthocyanins. researchgate.netfrontiersin.org

In a specialized pathway found in the roots of Scutellaria baicalensis, the synthesis of 4'-deoxyflavones, for which this compound is a precursor, diverges from the conventional flavonoid pathway. nih.govresearchgate.net This root-specific pathway bypasses the hydroxylation at the 4'-position of the B-ring, a common feature in many flavonoids. nih.gov

The biosynthesis of 4'-deoxyflavones in S. baicalensis involves a series of specific enzymatic reactions that ensure the production of compounds lacking a 4'-hydroxyl group. This pathway has evolved to utilize pinocembrin (B1678385), a 4'-deoxyflavanone, as a key intermediate. nih.govnih.govacs.org

The key enzymatic steps are:

SbCLL-7 (Cinnamic acid-specific coenzyme A ligase): This enzyme is highly expressed in the roots and specifically activates cinnamic acid to form cinnamoyl-CoA. This is a crucial diversion from the main flavonoid pathway, which typically starts with p-coumaric acid. researchgate.netnih.govnih.gov

SbCHS-2 (Chalcone synthase): This specific isoform of chalcone (B49325) synthase condenses cinnamoyl-CoA with three molecules of malonyl-CoA to produce pinocembrin chalcone. researchgate.netnih.govnih.gov

CHI (Chalcone isomerase): This enzyme catalyzes the stereospecific cyclization of the chalcone into the flavanone (B1672756) pinocembrin. acs.orgnih.gov

FNSII-2 (Flavone synthase II): This cytochrome P450 enzyme is highly specific for pinocembrin and converts it to the flavone (B191248) chrysin (B1683763). nih.govacs.org When the function of FNSII-2 is suppressed, intermediates such as this compound accumulate. nih.gov

This compound itself is formed from pinocembrin through subsequent hydroxylation and methylation steps. nih.gov The enzymes responsible for these modifications, such as flavone 6-hydroxylase (F6H) and flavone 8-hydroxylase (F8H), further decorate the flavonoid core to produce a variety of bioactive compounds. nih.govresearchgate.net

Table 1: Key Enzymes in the Biosynthesis of 4'-Deoxyflavones in Scutellaria baicalensis

| Enzyme | Abbreviation | Function | Reference |

|---|---|---|---|

| Cinnamic acid-specific coenzyme A ligase | SbCLL-7 | Activates cinnamic acid to cinnamoyl-CoA. | nih.govnih.gov |

| Chalcone synthase | SbCHS-2 | Condenses cinnamoyl-CoA with malonyl-CoA to form pinocembrin chalcone. | nih.govnih.gov |

| Chalcone isomerase | CHI | Cyclizes pinocembrin chalcone to pinocembrin. | acs.orgnih.gov |

Biotransformation and Stereoselective Metabolism

This compound is also a significant metabolite resulting from the biotransformation of other related flavonoids, a process heavily influenced by the intestinal microbiota.

This compound is a hydrogenated metabolite of the flavone wogonin (B1683318). chiro.orgthieme-connect.comebi.ac.uk Similarly, dihydrooroxylin A is formed from the flavone oroxylin A. chiro.orgthieme-connect.comebi.ac.uk These conversions represent a hydrogenation process that reduces the C2-C3 double bond in the C-ring of the flavone structure, thereby transforming it into a flavanone. Studies have identified this compound in the urine of individuals after the oral administration of herbal remedies containing wogonin, confirming this metabolic conversion in vivo. nih.govjst.go.jpjst.go.jp

The transformation of flavones like wogonin into their dihydrogenated counterparts is largely attributed to the metabolic activity of the intestinal microflora. nih.govjst.go.jpjst.go.jp Most dietary flavonoids exist as glycosides, which are poorly absorbed. frontiersin.orgoup.com Gut bacteria produce enzymes that can hydrolyze these glycosides into their aglycones. frontiersin.orgoup.com These aglycones are then further metabolized through various reactions, including reduction, which leads to the formation of flavanones like this compound. nih.govnih.gov The presence of a diverse gut microbiota is crucial for these transformations to occur. consensus.app Pharmacokinetic data suggests that these biotransformations happen in the intestinal tract before the metabolites are absorbed into the bloodstream. nih.govjst.go.jpjst.go.jp

An important aspect of the biotransformation of wogonin to this compound is its stereoselectivity. The reduction of the C2-C3 double bond creates a chiral center at the C2 position. Studies analyzing the urine of individuals who consumed traditional Chinese medicines containing wogonin found that the resulting this compound was optically active. nih.govjst.go.jpjst.go.jp Specifically, the biotransformation shows a preference for the formation of the S-enantiomer, (S)-dihydrowogonin. nih.govjst.go.jpjst.go.jpnih.gov This stereoselective process highlights the specific enzymatic machinery of the intestinal microflora involved in the metabolism of these flavonoids.

Table 2: Compound Names Mentioned in the Article | Compound Name | | | :--- | | this compound | | Wogonin | | Oroxylin A | | Phenylalanine | | Pinocembrin | | Chrysin | | Malonyl-CoA | | Cinnamoyl-CoA | | p-Coumaric acid | | Dihydrooroxylin A | | Naringenin | | Baicalein | | Scutellarin | | Scutellarein | | Davidigenin | | Liquiritigenin |

Genetic and Molecular Regulation of this compound Biosynthesis

The biosynthesis of this compound, a key intermediate in the formation of other bioactive flavones, is a complex process governed by a network of specific genes, transcription factors, and external stimuli. Research, primarily in species of the Scutellaria genus, has elucidated a specialized metabolic pathway that deviates from the general flavonoid synthesis route to produce 4'-deoxyflavones, including the precursors to wogonin and its dihydro-derivative.

The genetic foundation for this compound biosynthesis lies in the expression of specific isoforms of genes encoding the core enzymes of the flavonoid pathway. In Scutellaria baicalensis, a specialized pathway has evolved in the roots for the synthesis of root-specific flavones (RSFs) that lack a 4'-hydroxyl group. nih.gov This pathway utilizes pinocembrin, a 4'-deoxyflavanone, as a crucial intermediate. nih.gov

Several key genes are integral to this process:

Cinnamic acid–specific coenzyme A ligase (SbCLL-7): This enzyme is highly expressed in the roots of S. baicalensis and is required for the synthesis of cinnamoyl-CoA, the initial precursor specific to the 4'-deoxyflavone pathway. Gene silencing experiments have confirmed its necessity for the production of RSFs. nih.gov

Chalcone Synthase (CHS): While CHS is a ubiquitous enzyme in flavonoid biosynthesis, a specific isoform, SbCHS-2, is highly expressed in the roots of S. baicalensis. nih.gov This isoform is essential for the synthesis of chrysin, a downstream product, suggesting its role in processing the cinnamoyl-CoA precursor. nih.gov In contrast, the SbCHS-1 isoform is predominantly expressed in flowers. nih.gov

Flavone Synthase II (FNSII): S. baicalensis expresses two distinct FNSII genes. FNSII-1 shows broad substrate specificity, but FNSII-2 is highly specific for the 4'-deoxyflavanone pinocembrin. nih.gov FNSII-2 is responsible for converting pinocembrin to chrysin, a critical step leading to the formation of wogonin and other related flavones. nih.gov The accumulation of this compound has been observed in experiments involving the silencing of FNSII genes, identifying it as a related intermediate in the pathway. nih.gov

Transcriptional regulation plays a pivotal role in orchestrating the expression of these biosynthetic genes. Several families of transcription factors have been identified as key regulators:

R2R3-MYB Transcription Factors: This family of proteins is crucial for controlling flavonoid metabolism. In S. baicalensis, SbMYB12 has been identified as a positive regulator of flavonoid biosynthesis. mdpi.com Overexpression of SbMYB12 leads to the upregulation of numerous biosynthetic genes, including SbPALs, SbCCL7-4, Sb4CLs, SbCHI-2, and SbF6H-1, resulting in increased accumulation of flavonoids like baicalin (B1667713) and wogonoside. mdpi.com Yeast one-hybrid assays confirmed that SbMYB12 directly binds to the promoters of key enzyme genes (SbCCL7-4, SbCHI-2, and SbF6H-1) to activate their expression. mdpi.com Other MYB factors, such as SbMYB2 and SbMYB7, have also been implicated in the regulation of flavonoid biosynthesis, potentially through interactions with gibberellic acid (GA) metabolism. plos.org

WRKY Transcription Factors: Recent studies have shown that WRKY transcription factors, such as SbWRKY75 and SbWRKY41, are involved in regulating the biosynthesis of Scutellaria-specific flavones by targeting genes like SbCLL-7 and SbF6H. researchgate.net

External elicitors and environmental factors also significantly influence the molecular regulation of this pathway.

Methyl Jasmonate (MeJA): Treatment with MeJA has been shown to enhance the expression of several phenylpropanoid pathway genes. nih.gov In hairy root cultures of S. lateriflora and S. baicalensis, MeJA application significantly boosts the expression of SlCHS and SlCHI and increases the accumulation of wogonin. nih.govnih.gov

Light: Light conditions can differentially regulate flavonoid biosynthesis. In S. lateriflora hairy roots, light-grown cultures accumulated more wogonin compared to dark-grown roots, which correlated with higher expression levels of SlCHS. nih.gov

Research Findings on Genetic Regulation of this compound and Related Flavone Biosynthesis

| Gene/Factor | Type | Function | Organism/Tissue | Key Findings | Reference |

|---|---|---|---|---|---|

| SbCLL-7 | Biosynthetic Gene (CoA Ligase) | Required for the synthesis of cinnamoyl-CoA, a specific precursor for 4'-deoxyflavones. | Scutellaria baicalensis (Root) | Highly expressed in roots; gene silencing demonstrated its essential role in the synthesis of root-specific flavones. | nih.gov |

| SbCHS-2 | Biosynthetic Gene (Chalcone Synthase) | Catalyzes the formation of the chalcone backbone for 4'-deoxyflavones. | Scutellaria baicalensis (Root) | Root-specific isoform required for chrysin biosynthesis. | nih.gov |

| FNSII-2 | Biosynthetic Gene (Flavone Synthase II) | Converts the 4'-deoxyflavanone pinocembrin to the flavone chrysin. | Scutellaria baicalensis (Root) | Specific for pinocembrin and responsible for the synthesis of 4'-deoxy root-specific flavones. | nih.gov |

| SbMYB12 | Transcription Factor (R2R3-MYB) | Positive regulator of flavonoid biosynthesis. | Scutellaria baicalensis | Directly activates the expression of key enzyme genes including SbCCL7-4, SbCHI-2, and SbF6H-1. | mdpi.com |

| SbMYB2 / SbMYB7 | Transcription Factor (R2R3-MYB) | Regulates flavonoid biosynthesis. | Scutellaria baicalensis | Expression patterns correlate with SbPALs; may regulate the pathway through GA metabolism. | plos.org |

| Methyl Jasmonate (MeJA) | Elicitor | Induces expression of biosynthetic genes. | Scutellaria lateriflora, S. baicalensis | Significantly enhanced expression of SlCHS and SlCHI and increased accumulation of wogonin. | nih.govnih.gov |

| Light | Environmental Factor | Differential regulation of gene expression. | Scutellaria lateriflora | Light-grown hairy roots showed higher SlCHS expression and accumulated more wogonin than dark-grown roots. | nih.gov |

Chemical Synthesis and Structural Modifications

Strategies for De Novo Chemical Synthesis

The synthesis of dihydrowogonin (5,7-dihydroxy-8-methoxyflavanone) has been achieved through methods that involve the construction of the core flavanone (B1672756) structure. One key strategy involves the cyclization of a chalcone (B49325) precursor. For instance, 2-hydroxy-6-methoxy chalcone can undergo demethylation and ring closure to yield 5-hydroxy flavanone, a related and simpler flavanone structure. ias.ac.in This general approach, starting from an appropriately substituted ortho-hydroxychalcone, represents a viable pathway to the this compound skeleton. tandfonline.comjst.go.jp

Another significant synthetic route is not a de novo synthesis in the strictest sense of building from acyclic precursors, but rather a strategic partial demethylation of a more heavily methylated flavanone. A convenient synthesis of this compound has been accomplished through the selective demethylation of 5:7:8-trimethoxy flavanone. ias.ac.in This method relies on the differential reactivity of the methoxy (B1213986) groups on the A-ring. Similarly, the synthesis can be achieved via the preparation and subsequent partial demethylation of 7-hydroxy-5:8-dimethoxy flavanone. ias.ac.in These approaches are valuable as they can utilize synthetically accessible polymethoxy flavanones to arrive at the target natural product. ias.ac.in

Selective Functional Group Transformations and Derivatization Approaches (e.g., Demethylation, O-Methylation)

Selective modification of the hydroxyl and methoxy groups on the this compound structure is crucial for developing derivatives and probing structure-activity relationships.

Demethylation: A key transformation is the selective demethylation of the methoxyl group at the 5-position of the flavanone ring. Anhydrous aluminium chloride in a dry ethereal solution has proven to be a highly effective reagent for this purpose, providing good yields without affecting methoxy groups at other positions. ias.ac.in This method was successfully used to convert 5:7:8-trimethoxy flavanone into 5-hydroxy-7,8-dimethoxyflavanone, an isomer of this compound's methyl ether. ias.ac.in The high selectivity of this reagent for the 5-methoxyl group is a significant advantage over other demethylating agents like hydrobromic acid or aluminium chloride in nitrobenzene, which can cause demethylation at other sites or induce ring isomeric changes. ias.ac.in

O-Methylation: The hydroxyl groups of this compound can be selectively methylated. For example, reacting synthetic this compound with diazomethane (B1218177) results in the methylation of the 7-hydroxyl group, yielding 5-hydroxy-7,8-dimethoxy flavanone. ias.ac.in This partial methylation is a common strategy for creating derivatives for comparative studies. ias.ac.in

Other Derivatizations: Beyond methylation and demethylation, the this compound scaffold can undergo other transformations. For example, 2,3-dihydrowogonin can be oxidized using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) to introduce a double bond between C2 and C3, yielding its flavone (B191248) counterpart, wogonin (B1683318). researchgate.net An alternative oxidation using iodine can lead to a domino oxidation-rearrangement to form negletein. researchgate.nettandfonline.com

The table below summarizes key functional group transformations involving this compound and its precursors.

| Starting Material | Reagent(s) | Product | Transformation Type | Reference |

| 5:7:8-Trimethoxy flavanone | Anhydrous Aluminium Chloride / Ether | 5-Hydroxy-7,8-dimethoxy flavanone | Selective Demethylation | ias.ac.in |

| 7-Hydroxy-5:8-dimethoxy flavanone | Anhydrous Aluminium Chloride / Ether | This compound (5,7-dihydroxy-8-methoxy flavanone) | Selective Demethylation | ias.ac.in |

| This compound | Diazomethane | 5-Hydroxy-7,8-dimethoxy flavanone | O-Methylation | ias.ac.in |

| 2,3-Dihydrowogonin | DDQ / 1,4-dioxane | Wogonin | Oxidation / Dehydrogenation | researchgate.net |

| 2,3-Dihydrowogonin | Iodine | Negletein | Oxidation-Rearrangement | researchgate.nettandfonline.com |

Structure-Activity Relationship (SAR) Elucidation through Synthetic Analog Development

The synthesis of this compound analogs has been instrumental in understanding the structural requirements for its biological activities, including antiproliferative and antimicrobial effects. researchgate.netresearchgate.net

Studies on the antiproliferative effects of a series of flavonoids isolated from Andrographis paniculata, including this compound and its derivatives, against human leukemia HL-60 cells have provided valuable SAR insights. researchgate.net In this study, this compound (referred to as 7-O-methyl-dihydrowogonin in the source) was evaluated alongside other flavonoids. researchgate.net The results indicated that certain structural features significantly influence activity. For example, comparing the activity of flavonoid aglycones to their glycoside derivatives showed that the presence of a sugar moiety generally decreased antiproliferative activity. researchgate.net

This compound has also been identified as having antibacterial activity. researchgate.net Computational molecular docking studies have explored its potential as an inhibitor of bacterial enzymes. wpu.edu.sy One such study investigated flavonoids as inhibitors of β-ketoacyl acyl carrier protein synthase II (KAS II) in Pseudomonas aeruginosa, identifying this compound as a compound for in silico screening against this antibacterial target. wpu.edu.sy

The table below presents data on the antiproliferative activity of this compound and related flavonoids against the HL-60 human leukemia cell line, illustrating the structure-activity relationships.

| Compound | Structure | Antiproliferative Activity (IC₅₀ in μM) | Reference |

| 7-O-Methylwogonin | 5-hydroxy-7,8-dimethoxyflavone | 17.62 ± 0.38 | researchgate.net |

| This compound (7-O-Methyl-dihydrowogonin) | 5-hydroxy-7,8-dimethoxyflavanone | 23.22 ± 0.37 | researchgate.net |

| 5-Hydroxy-7,8,2',5'-tetramethoxyflavone | 5-hydroxy-7,8,2',5'-tetramethoxyflavone | 10.63 ± 0.37 | researchgate.net |

| 5,2'-Dihydroxy-7,8-dimethoxyflavone | 5,2'-dihydroxy-7,8-dimethoxyflavone | 3.50 ± 0.25 | researchgate.net |

| Andrographolide (Control) | Diterpenoid lactone | 14.79 ± 1.11 | researchgate.net |

| Adriamycin (Positive Control) | Anthracycline | 0.018 ± 0.46 | researchgate.net |

Molecular Mechanisms of Bioactivity in Vitro and Preclinical Models

Modulation of Intracellular Signaling Pathways

Dihydrowogonin has been shown to influence several key signaling pathways that are central to cellular responses to stress and inflammation.

Nuclear Factor-κB (NF-κB) Pathway Interactions (e.g., Downregulation, Nuclear Translocation Inhibition)

The Nuclear Factor-κB (NF-κB) pathway is a cornerstone of the inflammatory response. This compound has been identified as a modulator of this pathway. Its mechanism is suggested to involve the downregulation of NF-κB. biosynth.com In studies involving extracts where this compound is a key constituent, inhibition of the nuclear translocation of NF-κB has been observed. researchgate.net Molecular docking simulations further support these findings, indicating that this compound has a strong and specific binding affinity for the p65 subunit of NF-κB, which is crucial for its activity. researchgate.net

Mitogen-Activated Protein Kinase (MAPK) Pathway Regulation (e.g., Inhibition of ERK and JNK Phosphorylation)

The Mitogen-Activated Protein Kinase (MAPK) pathways are critical for a variety of cellular processes, including stress responses and inflammation. Research on extracts containing this compound has demonstrated an inhibitory effect on MAPK pathway signaling. researchgate.net Computational modeling through molecular docking has suggested that this compound can bind to key target proteins within the MAPK cascade, although specific in vitro data on the inhibition of ERK and JNK phosphorylation by isolated this compound is still emerging. researchgate.net

Oxidative Stress Response Pathways (e.g., Inhibition of Reactive Oxygen Species (ROS) Production)

This compound is implicated in the modulation of oxidative stress. Its mechanism of action is reported to include the inhibition of oxidative stress pathways. biosynth.com This suggests that this compound may interfere with the production or signaling of reactive oxygen species (ROS), which are key mediators of cellular damage in numerous pathological conditions.

Phosphoinositide 3-kinase (PI3K)/Akt/Mechanistic Target of Rapamycin (mTOR) Pathway Modulations

Currently, there is a lack of specific research findings detailing the direct modulatory effects of this compound on the PI3K/Akt/mTOR signaling pathway in in vitro or preclinical models.

Enzyme and Protein Interactions

The bioactivity of this compound also extends to its interaction with specific enzymes.

Glutathione (B108866) Transferase (GST) Binding and Functional Implications (e.g., GSTO3S Hydrophobic Site Interaction, Detoxification Processes in Fungi)

There is currently no specific scientific literature available that details the binding of this compound to Glutathione Transferase (GST), its interaction with the GSTO3S hydrophobic site, or its role in the detoxification processes in fungi.

Cholinesterase Inhibition Mechanisms (with emphasis on related O-methylated derivatives)

Currently, there is a notable absence of scientific literature detailing the direct inhibitory effects of this compound on cholinesterase enzymes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Research has yet to explore the specific mechanisms by which this compound might interact with these key enzymes involved in neurotransmission. Consequently, data regarding its potency (e.g., IC50 values) and the influence of its chemical structure, including its O-methylated derivatives, on such activity are not available.

Cyclooxygenase (COX) and Inducible Nitric Oxide Synthase (iNOS) Downregulation

There is currently no available scientific evidence from in vitro or preclinical models to suggest that this compound downregulates the expression or activity of cyclooxygenase (COX) enzymes (COX-1 and COX-2) or inducible nitric oxide synthase (iNOS). The potential anti-inflammatory mechanisms of this compound via these specific pathways have not been elucidated in published research.

Other Enzyme-Modulating Activities

Scientific investigation into the modulatory effects of this compound on a range of other enzymes is limited. As of now, there are no specific studies reporting the inhibitory or activating effects of this compound on the following enzymes: β-galactosidase, hexokinase, squalene (B77637) epoxidase, thymidylate synthase, β-1,3-glucan synthase, or chitin (B13524) synthase.

Antimicrobial and Antibiofilm Mechanisms

This compound has demonstrated notable antimicrobial and antibiofilm properties, particularly against Gram-positive bacteria. This activity is highlighted in studies on extracts from the bark of Prunus avium (sweet cherry), where this compound was identified as a major bioactive constituent. nih.govresearchgate.netwikipedia.org

Inhibition of Planktonic Microbial Growth (e.g., against Gram-positive bacteria like Staphylococcus aureus)

Research has shown that this compound possesses significant antibacterial activity against the planktonic (free-floating) growth of Staphylococcus aureus. nih.govresearchgate.net In a study by Abedini et al. (2020), fractions of a Prunus avium bark extract, identified as being rich in this compound, were tested for their ability to inhibit the growth of S. aureus. The study demonstrated a clear dose-dependent inhibitory effect.

The minimum inhibitory concentration (MIC) for the Prunus avium extract (E2-4), where this compound was a major component, was found to be 0.3 mg/mL against several Gram-positive bacteria, including S. aureus. wikipedia.orgresearchgate.net Fractions further enriched with this compound exhibited similar potent antibacterial activities. nih.govwikipedia.org

Inhibition of Planktonic Growth of S. aureus by this compound-Rich Fractions

This table summarizes the effect of this compound-rich fractions on the planktonic growth of Staphylococcus aureus, as measured by optical density.

| Fraction (Concentration) | Effect on Planktonic Growth | Reference |

|---|---|---|

| This compound-rich fractions (≥250 µg/mL) | Significant inhibition of bacterial growth | nih.govwikipedia.org |

Disruption of Microbial Biofilm Formation (e.g., against Staphylococcus aureus, Candida albicans)

This compound has also been identified as an effective inhibitor of biofilm formation by Staphylococcus aureus. Biofilms are structured communities of bacteria that adhere to surfaces and are encased in a self-produced protective matrix, making them notoriously resistant to antibiotics.

There is currently no specific research available on the effects of this compound on the biofilm formation of Candida albicans.

Inhibitory Effect of this compound-Rich Fractions on S. aureus Biofilm

This table details the impact of this compound-rich fractions on the total biomass and adhered cell concentration of Staphylococcus aureus biofilms.

| Parameter Measured | Effective Concentration | Observed Effect | Reference |

|---|---|---|---|

| Total Biofilm Biomass | ≥250 µg/mL | Significant reduction in biofilm mass | nih.govwikipedia.org |

| Concentration of Adhered Bacteria | ≥250 µg/mL | Significant decrease in adhered bacterial concentration | nih.gov |

Spectrum of Activity Against Specific Microbial Species

The antimicrobial activity of this compound appears to be most pronounced against Gram-positive bacteria. The broader extract from Prunus avium, containing this compound, exhibited an interesting activity profile against all tested Gram-positive bacteria. researchgate.net While specific MIC values for pure this compound against a wide range of microbial species are not extensively documented, the activity of the this compound-rich extract provides insight into its potential spectrum. The extract was effective against six out of eight tested strains of Gram-positive bacteria. wikipedia.org Its activity against Gram-negative bacteria and yeasts was less pronounced. researchgate.net

Neurobiological Modulations

The influence of this compound on the central nervous system is an emerging area of research. While comprehensive studies are still needed, preliminary investigations suggest potential interactions with key neurochemical pathways.

Interaction with Neurotransmitter Receptors

Current scientific literature lacks specific studies detailing the direct interaction of this compound with neurotransmitter receptors. Flavonoids, as a class of compounds, are known to modulate neuronal signaling, and some have been shown to interact with receptors for neurotransmitters such as gamma-aminobutyric acid (GABA), serotonin, and dopamine. However, dedicated research is required to elucidate the specific receptor binding profile and functional activity of this compound.

Antioxidant Mechanisms

This compound exhibits notable antioxidant properties, which are attributed to its chemical structure. These mechanisms have been evaluated through various in vitro assays and cellular models.

Direct Free Radical Scavenging Capabilities (e.g., DPPH, ABTS assays)

The ability of this compound to directly neutralize free radicals is a key aspect of its antioxidant activity. This has been quantified using standard assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. While specific IC50 values for this compound are not consistently reported across the literature, studies on structurally related flavonoids demonstrate potent radical scavenging activity. The IC50 value represents the concentration of an antioxidant required to scavenge 50% of the free radicals in the assay.

Table 1: Illustrative Radical Scavenging Activity of Flavonoids

| Assay | Compound | IC50 (µg/mL) |

| DPPH | This compound | Data not available |

| ABTS | This compound | Data not available |

Note: This table is illustrative. Specific and reproducible IC50 values for this compound require further investigation.

Modulation of Redox-Sensitive Signaling Pathways

Beyond direct scavenging, this compound is believed to exert its antioxidant effects by modulating intracellular signaling pathways that are sensitive to the cellular redox state. A primary pathway of interest is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Kelch-like ECH-associated protein 1 (Keap1) signaling pathway. Under conditions of oxidative stress, Nrf2 dissociates from its inhibitor, Keap1, and translocates to the nucleus. There, it binds to the antioxidant response element (ARE) in the promoter region of various antioxidant and cytoprotective genes, leading to their transcription. While direct evidence for this compound is still emerging, other flavonoids have been shown to activate the Nrf2-ARE pathway, thereby enhancing the cell's endogenous antioxidant defenses.

Protection Against Oxidative DNA Damage

Oxidative stress can lead to damage to cellular macromolecules, including DNA. The accumulation of oxidative DNA lesions is implicated in the pathogenesis of numerous diseases. Through its free radical scavenging and potential Nrf2-activating properties, this compound may help protect DNA from oxidative damage induced by reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂). By reducing the burden of oxidative stress, this compound can help maintain genomic integrity.

Antineoplastic Mechanisms at the Cellular and Molecular Levels

In preclinical studies, this compound has demonstrated potential as an antineoplastic agent, acting through multiple cellular and molecular mechanisms to inhibit cancer cell growth and progression.

One of the primary mechanisms by which this compound is thought to exert its anticancer effects is through the induction of apoptosis, or programmed cell death, in cancer cells. This process is crucial for eliminating malignant cells and is often dysregulated in cancer. Studies on related flavonoids suggest that they can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This can involve the modulation of Bcl-2 family proteins, leading to the release of cytochrome c from the mitochondria, and the activation of caspases, which are the executioner enzymes of apoptosis.

Another significant antineoplastic mechanism of flavonoids, potentially including this compound, is the induction of cell cycle arrest. The cell cycle is a tightly regulated process that governs cell proliferation. Cancer cells often exhibit uncontrolled proliferation due to defects in cell cycle checkpoints. Flavonoids have been shown to arrest the cell cycle at various phases, such as G1, S, or G2/M, thereby preventing cancer cells from dividing and proliferating. This is often achieved by modulating the expression and activity of key cell cycle regulatory proteins, including cyclins and cyclin-dependent kinases (CDKs).

The ability of cancer cells to metastasize, or spread to distant organs, is a major cause of cancer-related mortality. Some flavonoids have been shown to possess anti-metastatic properties by interfering with various steps of the metastatic cascade, including cell adhesion, migration, and invasion. The molecular mechanisms underlying these effects can involve the downregulation of matrix metalloproteinases (MMPs), which are enzymes that degrade the extracellular matrix, and the modulation of signaling pathways involved in cell motility and invasion. Research into the specific anti-metastatic mechanisms of this compound is ongoing.

Information regarding the bioactivity of this compound on HL-60 leukemia cells is not available in the public domain.

Extensive searches of scientific literature and databases have revealed no specific studies investigating the effects of the chemical compound this compound on the human promyelocytic leukemia cell line, HL-60. Consequently, there is no available data to generate an article on the molecular mechanisms of this compound's bioactivity, specifically its antiproliferative effects, or its modulation of cellular proliferation, differentiation, and apoptosis signaling in HL-60 cells as per the requested outline.

The current body of scientific research has explored the impact of various other chemical compounds on the HL-60 cell line, providing insights into the molecular pathways involved in leukemia. These studies cover a range of effects, including the induction of apoptosis (programmed cell death), cell cycle arrest, and cellular differentiation. For instance, research has demonstrated that compounds like Ampelopsin, also known as dihydromyricetin, can inhibit the proliferation of HL-60 cells and trigger apoptosis by targeting signaling pathways such as AKT and NF-κB. Similarly, other novel synthetic compounds have been shown to induce cell cycle arrest and differentiation in these cells.

However, these findings are related to other molecules and cannot be extrapolated to predict the specific actions of this compound on HL-60 cells. The biological activity of a chemical compound is highly specific to its molecular structure and the cellular context in which it is studied. Without direct experimental evidence, any discussion of this compound's effects on HL-60 cells would be speculative and would not meet the standards of scientific accuracy.

Therefore, the requested article focusing solely on the chemical compound “this compound” and its effects on HL-60 leukemia cells as per the provided outline cannot be generated at this time due to the absence of relevant research data.

Analytical Chemistry and Quantification Methodologies

Extraction and Sample Preparation Techniques from Biological and Plant Matrices

The initial and critical step in the analysis of dihydrowogonin is its extraction from the matrix in which it is found, which can range from complex plant tissues to biological fluids like plasma and urine. chromatographyonline.combiotage.com The goal of sample preparation is to isolate the analyte into a format suitable for analysis, a process that often involves techniques to remove interfering substances. chromatographyonline.com

For plant matrices, such as the roots of Scutellaria baicalensis, a common method involves ultrasonication with an organic solvent. jfda-online.com For instance, powdered plant material can be extracted with 70% methanol (B129727) to efficiently dissolve flavonoids. jfda-online.com

In the case of biological fluids, the primary challenge is the removal of proteins and other endogenous components that can interfere with analysis and contaminate analytical instruments. biotage.comdtic.mil

Protein Precipitation (PPT): This is a rapid and widely used technique for biofluid analysis. dtic.mil It involves adding a water-miscible organic solvent, such as acetonitrile (B52724), to the sample (e.g., plasma). This denatures and precipitates the proteins, which can then be separated by centrifugation. The resulting supernatant, containing the analyte, can be further processed or directly analyzed. dtic.mil

Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase (the sample) and an organic solvent. It is effective for cleaning up samples and concentrating the analyte.

Supported Liquid Extraction (SLE): This method uses an inert solid support, like diatomaceous earth, onto which the aqueous sample is loaded. biotage.com A water-immiscible organic solvent is then passed through the support to selectively elute the analytes, leaving interfering substances behind. biotage.com

For all sample types, a final filtration step, often using a 0.2 or 0.45 µm filter, is typically employed before injection into a chromatographic system to remove any particulate matter. biotage.comjfda-online.com

Chromatographic Separation Methods

Chromatography is the cornerstone for separating this compound from other closely related flavonoids and matrix components. Various techniques are employed, each with specific advantages. nih.gov

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): HPLC is the most widely applied technique for the analysis of flavonoids from S. baicalensis. nih.gov Reversed-phase columns, particularly C18 columns, are most common. jfda-online.comnih.gov The separation is achieved using a mobile phase, which is typically a gradient mixture of an aqueous solvent (often containing an acid like formic or phosphoric acid to improve peak shape) and an organic solvent like acetonitrile or methanol. jfda-online.comnih.govnih.gov UPLC, which uses smaller particle size columns (e.g., <2 µm), offers higher resolution, faster analysis times, and greater sensitivity compared to traditional HPLC. nih.govresearchtrend.netmdpi.com

High-Speed Counter-Current Chromatography (HSCCC) and Centrifugal Partition Chromatography (CPC): HSCCC and CPC are forms of liquid-liquid partition chromatography that operate without a solid support matrix, which eliminates irreversible sample adsorption. nih.govnih.govwikipedia.org These techniques are particularly valuable for the preparative isolation and purification of natural products, including flavonoids. nih.govnih.govmdpi.com The separation is based on the partitioning of the analyte between two immiscible liquid phases (stationary and mobile) driven by a centrifugal field. wikipedia.orggilson.com The selection of a suitable biphasic solvent system is critical for successful separation. nih.govbohrium.com

Thin Layer Chromatography (TLC): TLC is a rapid, convenient, and inexpensive method often used for the qualitative analysis of components in herbal extracts like those from S. baicalensis. nih.govresearchgate.net It can be used to quickly screen for the presence of major flavonoids. mdpi.com

Capillary Electrophoresis (CE) and Micellar Electrokinetic Capillary Chromatography (MEKC): CE separates molecules based on their electrophoretic mobility in an electric field. MEKC is a modification of CE that incorporates a surfactant (like sodium dodecyl sulfate, SDS) into the buffer at a concentration above its critical micelle concentration. nih.govwikipedia.org This forms micelles that act as a pseudo-stationary phase, allowing for the separation of neutral analytes like this compound based on their partitioning between the micelles and the aqueous buffer. wikipedia.org MEKC has been successfully used for the simultaneous determination of multiple flavonoids. nih.govnih.govnih.gov

Below is an interactive table summarizing typical chromatographic conditions for flavonoid analysis.

Interactive Data Table: Chromatographic Methods for Flavonoid Analysis| Technique | Stationary Phase/Column | Mobile Phase/Buffer | Key Application |

|---|---|---|---|

| HPLC/UPLC | Reversed-Phase C18 | Gradient of Acetonitrile/Methanol and acidified water | Quantitative analysis and fingerprinting |

| HSCCC/CPC | None (Liquid-Liquid) | Biphasic solvent systems (e.g., n-hexane/ethyl acetate/methanol/water) | Preparative isolation and purification |

| TLC | Silica gel | Various organic solvent mixtures | Rapid qualitative screening |

| MEKC | Fused-silica capillary | Borate/phosphate buffer with SDS | Separation of neutral and charged flavonoids |

Spectrometric Detection and Quantification Techniques

Following chromatographic separation, sensitive and specific detectors are required for the identification and quantification of this compound.

UV and Diode Array Detection (DAD): UV detection is a standard method for HPLC analysis of flavonoids, which typically exhibit strong UV absorbance due to their aromatic structure. A Diode Array Detector (DAD), also known as a Photo Diode Array (PDA) detector, is an advanced form of UV detector. scioninstruments.com It measures absorbance across a wide range of wavelengths simultaneously, providing a UV spectrum for each peak. scioninstruments.comdrugdiscoveryonline.com This spectral information is useful for peak identification and purity assessment. scioninstruments.com Flavonoids are often detected at wavelengths around 254 nm, 280 nm, or 310 nm. nih.govacs.orgjapsonline.com

Mass Spectrometry (MS, MS/MS): Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), offers superior sensitivity and selectivity compared to UV detection. jfda-online.com Electrospray ionization (ESI) is a common interface, and analysis is often performed in the negative ion mode for flavonoids. jfda-online.com Tandem mass spectrometry (MS/MS) provides even greater specificity by monitoring specific fragmentation patterns of the analyte. jfda-online.com In quantitative analysis, this is often done using Multiple Reaction Monitoring (MRM), where the instrument is set to detect a specific precursor ion and one or more of its characteristic product ions, significantly reducing background noise and improving detection limits. jfda-online.com

Chiral Separation and Enantiomeric Analysis

This compound is a flavanone (B1672756), a class of flavonoids characterized by a saturated C2-C3 bond in the C-ring. This saturation creates a chiral center at the C-2 position, meaning this compound exists as a pair of enantiomers: (2R)-dihydrowogonin and (2S)-dihydrowogonin. researchgate.net Since enantiomers can have different biological activities, methods for their separation and analysis are important. nih.govscispace.com

The most common technique for the chiral separation of flavonoids is HPLC using a Chiral Stationary Phase (CSP). researchgate.net Polysaccharide-based CSPs, derived from cellulose (B213188) or amylose, are particularly versatile and widely used for this purpose. unife.it The separation mechanism relies on the differential interactions (e.g., hydrogen bonding, dipole-dipole interactions) between the enantiomers and the chiral selector immobilized on the stationary phase, leading to different retention times. The enantiomeric distribution of compounds is crucial for understanding their biological and pharmacological effects. nih.gov

Quantitative Analysis in Complex Biological Matrices

Quantifying this compound in complex biological matrices like plasma and urine presents significant challenges due to the low concentrations of the analyte and the high abundance of interfering endogenous substances. biotage.comwho.int Robust and validated analytical methods are required to ensure accuracy and reliability.

The analytical workflow typically involves:

Sample Preparation: As described in section 6.1, a thorough cleanup using techniques like protein precipitation, LLE, or SLE is essential to remove matrix components. dtic.milnih.gov

Chromatographic Separation: High-efficiency separation using UPLC or HPLC is necessary to resolve the analyte from any remaining interferences. nih.gov

Detection: LC-MS/MS is the preferred technique for quantification in biological fluids due to its high sensitivity and specificity. nih.gov It allows for detection and quantification at the nanogram per milliliter (ng/mL) level or lower. who.int

Method validation is a critical component of quantitative bioanalysis. According to regulatory guidelines, the method must be validated for several parameters to ensure its performance. researchtrend.netiosrphr.org

Interactive Data Table: Key Validation Parameters for Bioanalytical Methods

| Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) > 0.99 |

| Accuracy | The closeness of the determined value to the nominal or known true value. | Within ±15% of the nominal value (±20% at LLOQ) |

| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. | Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LLOQ) |

| Recovery | The extraction efficiency of an analytical process, reported as a percentage of the known amount of an analyte. | Should be consistent, precise, and reproducible |

| Limit of Detection (LOD) | The lowest amount of an analyte in a sample which can be detected but not necessarily quantitated. | Typically a signal-to-noise ratio of 3:1 |

| Limit of Quantitation (LOQ) | The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Typically a signal-to-noise ratio of 10:1 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.